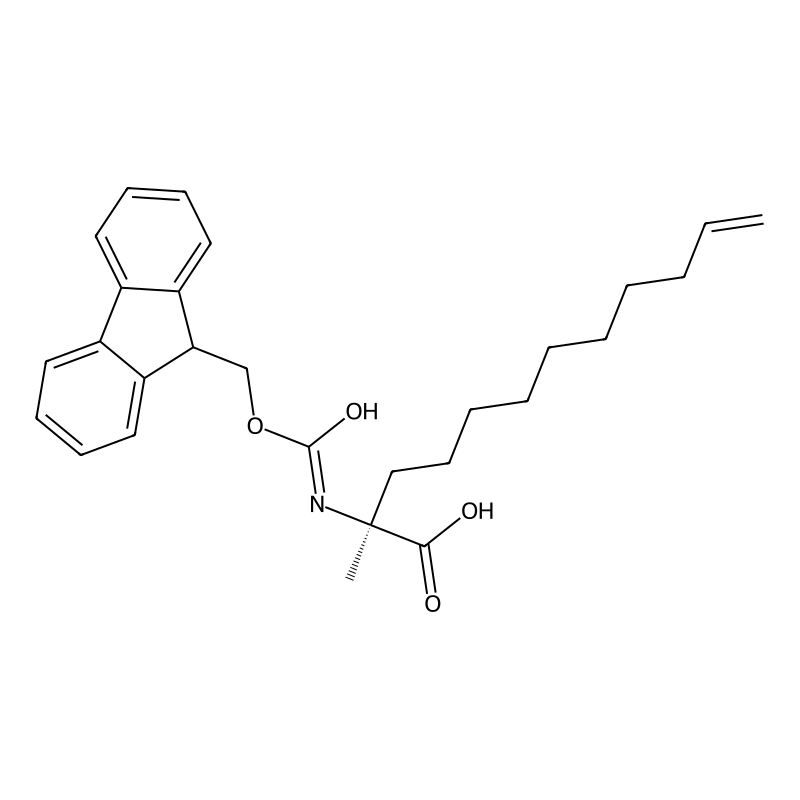(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
- Peptide synthesis: The presence of the Fmoc (Fluorenylmethoxycarbonyl) group suggests this compound could be used as a building block in peptide synthesis, particularly for the incorporation of specific amino acid sequences with the unique functional groups it possesses.
- Material science: The combination of a functionalized amino acid with an unsaturated hydrocarbon chain could be interesting for the development of novel materials with specific properties, such as self-assembly or controlled interactions with other molecules.
- Biological studies: The specific structure of this molecule might be of interest for investigating its potential interaction with biological targets or its influence on specific biological processes. However, further research is needed to understand its potential biological activity and mechanisms of action.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid is a complex organic compound characterized by its unique structural features. It contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino group, and a long aliphatic chain with a double bond. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in drug design and synthesis.
The chemical reactivity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid can be categorized into several types of reactions:
- Amide Formation: The amino group can react with carboxylic acids to form amides, a common reaction in peptide synthesis.
- Alkene Reactions: The double bond in the dodec-11-enoic acid moiety can undergo various reactions, including hydrogenation, hydrohalogenation, and oxidation.
- Deprotection Reactions: The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in further reactions.
These reactions are facilitated by specific enzymes and catalysts, reflecting the compound's potential in biological systems
The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid may be linked to its structural characteristics:
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid typically involves multiple steps:
- Fmoc Protection: The amino group is protected using the Fmoc group to prevent premature reactions.
- Alkene Formation: A suitable precursor is subjected to a reaction that introduces the double bond in the dodecane chain.
- Coupling Reactions: The protected amino acid is coupled with other building blocks through amide bond formation.
- Deprotection: Finally, the Fmoc group is removed to yield the free amino acid.
These methods highlight the importance of protecting groups in synthetic strategies for complex organic molecules.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid has potential applications across various fields:
- Pharmaceuticals: Its structural features make it a candidate for drug development, particularly as an intermediate in peptide synthesis.
- Biotechnology: The compound can be utilized in developing bioconjugates or as a building block for more complex biomolecules.
- Material Science: Its unique properties may lend themselves to applications in creating novel materials or coatings.
Interaction studies involving (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid focus on its binding affinity with biological targets:
- Receptor Binding: Investigating how this compound interacts with specific receptors can provide insights into its pharmacological potential.
- Enzyme Kinetics: Understanding how it affects enzyme activity through inhibition or activation offers valuable data for drug design.
Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to study these interactions.
Several compounds share structural features with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid, allowing for comparative analysis:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1. Fmoc-Lysine | Contains an Fmoc group and an amino acid backbone | Widely used in peptide synthesis |
| 2. 10-undecenoic acid | Long-chain fatty acid with a double bond | Exhibits antimicrobial properties |
| 3. (S)-Octadecenoic acid | Long-chain unsaturated fatty acid | Important in lipid metabolism |
The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid lies in its combination of the fluorenylmethoxycarbonyl protecting group with a long aliphatic chain and specific double bond positioning, which may enhance its biological activity compared to simpler analogs.
This compound represents a significant area of interest for ongoing research due to its structural complexity and potential therapeutic benefits.








